Hexabromocyclotriphosphazene

Beschreibung

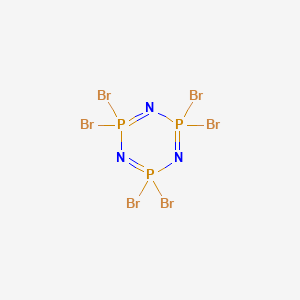

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,4,4,6,6-hexabromo-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNZAMPUNENFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6N3P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929660 | |

| Record name | Hexabromocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13701-85-4 | |

| Record name | 2,2,4,4,6,6-Hexabromo-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13701-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4,6,6-Hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexabromocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Structural and Functional Uniqueness of Hexabromocyclotriphosphazene

An In-depth Technical Guide to the Physical and Chemical Properties of Hexabromocyclotriphosphazene

For Researchers, Scientists, and Drug Development Professionals

Hexabromocyclotriphosphazene, with the chemical formula (NPBr₂)₃, is a fascinating inorganic heterocyclic compound. It is built upon a robust, alternating phosphorus-nitrogen (P-N) backbone, forming a six-membered ring. This core structure, known as a cyclotriphosphazene ring, is renowned for its exceptional stability. Each phosphorus atom in the ring is bonded to two bromine atoms, bestowing upon the molecule a high degree of reactivity and making it a versatile precursor for a vast array of derivatives. While its chlorinated analog, hexachlorocyclotriphosphazene (HCCP), is more commonly studied, the bromo-derivative offers unique reactivity profiles and properties, making it a compound of significant interest in materials science, polymer chemistry, and as a reactive flame retardant. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity, offering field-proven insights for its application in research and development.

Core Molecular and Physical Properties

The physical characteristics of hexabromocyclotriphosphazene are foundational to its handling, processing, and application. These properties are dictated by its symmetric, inorganic core and the heavy bromine substituents.

Structural and Spectroscopic Data

The primary method for confirming the identity and purity of hexabromocyclotriphosphazene is through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1]

-

³¹P NMR Spectroscopy : Due to the magnetic equivalence of the three phosphorus atoms in the symmetric ring, the ³¹P NMR spectrum is expected to show a single, sharp singlet. The chemical shift provides information about the electronic environment of the phosphorus atoms.

-

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying the characteristic vibrations of the P-N backbone.[2] A strong absorption band corresponding to the asymmetric P-N-P stretching vibration is a key diagnostic feature for the cyclotriphosphazene ring.

-

Mass Spectrometry (MS) : MS is used to determine the molecular mass and isotopic pattern.[2] The presence of six bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, results in a highly characteristic and complex isotopic cluster for the molecular ion peak, providing unambiguous confirmation of the molecule's elemental composition.

Quantitative Physical Data

The following table summarizes the key physical properties of hexabromocyclotriphosphazene.

| Property | Value |

| Chemical Formula | N₃P₃Br₆ |

| Molecular Weight | 611.39 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 191-193 °C |

| Solubility | Soluble in many organic solvents (e.g., THF, Toluene, Chloroform); Insoluble in water |

| Crystal Structure | Orthorhombic |

Synthesis and Chemical Reactivity

The chemical behavior of hexabromocyclotriphosphazene is dominated by the reactivity of the six phosphorus-bromine (P-Br) bonds. These bonds are highly susceptible to nucleophilic attack, making the molecule an ideal scaffold for synthesizing a wide range of functionalized derivatives.

Synthesis Pathway

The most common laboratory synthesis of hexabromocyclotriphosphazene involves the bromination of its chloro-analog, hexachlorocyclotriphosphazene (N₃P₃Cl₆), which is a commercially available starting material.

Caption: Synthesis of N₃P₃Br₆ via halogen exchange.

Experimental Protocol: Synthesis from Hexachlorocyclotriphosphazene

This protocol describes a typical procedure for the synthesis of hexabromocyclotriphosphazene.

-

Setup : A three-neck round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The entire apparatus must be thoroughly dried to prevent hydrolysis.

-

Reagents : Hexachlorocyclotriphosphazene (N₃P₃Cl₆) is dissolved in a suitable high-boiling, inert solvent such as 1,1,2,2-tetrachloroethane.

-

Reaction : A brominating agent, such as phosphorus pentabromide (PBr₅) or an excess of sodium bromide (NaBr) with a phase-transfer catalyst, is added to the solution.

-

Heating : The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the halogen exchange reaction is monitored over several hours, often by taking aliquots and analyzing them via ³¹P NMR spectroscopy.

-

Workup : After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification : The crude product is purified, typically by recrystallization from a suitable solvent (e.g., hot toluene or heptane), to yield pure, white crystals of hexabromocyclotriphosphazene.

-

Validation : The final product is characterized using melting point determination, FT-IR, ³¹P NMR, and Mass Spectrometry to confirm its identity and purity.

Thermal Stability

Cyclotriphosphazene derivatives are known for their high thermal stability, a property that makes them excellent candidates for flame retardant applications.[3] Thermogravimetric analysis (TGA) shows that substituted phosphazenes can be stable to temperatures well above 300°C.[4][5] The robust inorganic P-N ring acts as a char-promoting agent during combustion, which limits the production of flammable gases and protects the underlying material.[3] The onset decomposition temperature of a phosphazene derivative is a critical parameter for its application in high-processing temperature systems.[5]

Hydrolysis Reactions

While the P-N backbone is very stable, the P-Br bonds are susceptible to hydrolysis, especially under controlled conditions.[6] Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule.[7] In the case of hexabromocyclotriphosphazene, uncontrolled reaction with water leads to the progressive replacement of bromine atoms with hydroxyl (-OH) groups, ultimately leading to the breakdown of the ring structure. However, controlled hydrolysis can be used to synthesize specific hydroxy-substituted phosphazenes, which can serve as intermediates for further reactions.[6]

Nucleophilic Substitution: The Gateway to Functionalization

The most significant aspect of hexabromocyclotriphosphazene's chemistry is its reaction with nucleophiles.[8] A nucleophile is a chemical species that donates an electron pair to form a chemical bond in relation to a reaction. The phosphorus atoms in the ring are electrophilic centers, readily attacked by a wide range of nucleophiles such as amines, alkoxides, aryloxides, and organometallics.[9][10]

The substitution pattern is governed by a combination of steric and electronic effects, as well as the reaction mechanism.[11][12]

-

Geminal Pathway : Both bromine atoms on the same phosphorus atom are replaced by the incoming nucleophile. This pathway is often favored by primary amines and is thought to proceed through a dissociative Sɴ1-like mechanism.[11][12]

-

Non-geminal Pathway : The bromine atoms on different phosphorus atoms are replaced sequentially. This is the more common pathway, particularly for secondary amines and alkoxides, and typically follows an associative Sɴ2-like mechanism.[11][12]

The choice of nucleophile, solvent, and reaction conditions allows for precise control over the degree of substitution, enabling the synthesis of mono-, di-, tri-, tetra-, penta-, or fully substituted hexabromocyclotriphosphazene derivatives with tailored properties.

Caption: Competing pathways in nucleophilic substitution.

Characterization Workflow

A systematic workflow is crucial to ensure the successful synthesis and purification of hexabromocyclotriphosphazene or its derivatives. This involves a multi-technique approach to confirm the structure, purity, and properties of the final compound.

Caption: Standard workflow for compound validation.

Conclusion and Future Outlook

Hexabromocyclotriphosphazene is a highly versatile inorganic platform molecule. Its true value lies not in the compound itself, but in its role as a precursor to a vast library of organic-inorganic hybrid materials. The ability to precisely control the substitution of the six P-Br bonds allows researchers to introduce a wide range of functionalities, leading to materials with tailored properties for specific applications. Current research focuses on creating novel polymers, dendrimers, and functional materials for use as advanced flame retardants, in biomedical applications, and as specialized coatings.[3] The continued exploration of its reaction chemistry promises to unlock new materials with unprecedented performance characteristics, making hexabromocyclotriphosphazene a key building block for the next generation of advanced materials.

References

-

Research on synthesis and thermal stability of hexa (phenoxy) cyclotriphosphazene. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Understanding Molecular Structure - HSC Chemistry. (2024, November 23). HSCprep. Retrieved January 12, 2026, from [Link]

-

Chivers, T., & Oakley, R. T. (1982). Controlled hydrolysis of hexachlorocyclotriphosphazene and related, sulphur-containing ring systems. Journal of the Chemical Society, Dalton Transactions, (3), 575. [Link]

-

Kılıç, Z., Uslu, A., Birdal, A. K., & Çiftçi, G. Y. (2014). Nucleophilic substitution reactions of monofunctional nucleophilic reagents with cyclotriphosphazenes containing 2,2-dioxybiphenyl units. Molecules, 19(11), 17565–17581. [Link]

-

LibreTexts. (2021, March 5). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Poufek, A., Vlček, P., Dvořák, Z., & Látalová, P. (2019). Thermal degradation of a reactive flame retardant based on cyclotriphosphazene and its blend with DGEBA epoxy resin. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

-

Özay, H., Demic, S., & Okumuş, A. (2018). Investigation of nucleophilic substitution pathway for the reactions of 1,4-benzodioxan-6-amine with chlorocyclophosphazenes. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Otsuka, H., Koumoto, K., & Takahara, A. (2001). Enhancement of thermal stability of polystyrene and poly(methyl methacrylate) by cyclotriphosphazene derivatives. ResearchGate. Retrieved January 12, 2026, from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 12, 2026, from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mąkosza, M., & Bialecki, M. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Molecules, 28(9), 3894. [Link]

-

Alkenes as nucleophiles: Part 1. (2025, February 6). Making Molecules. Retrieved January 12, 2026, from [Link]

-

LibreTexts. (2020, May 18). 12.4: Reactions Between Nucleophiles and Electrophiles. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding Molecular Structure - HSC Chemistry [hscprep.com.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Controlled hydrolysis of hexachlorocyclotriphosphazene and related, sulphur-containing ring systems - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkenes as nucleophiles: Part 1 — Making Molecules [makingmolecules.com]

- 11. Nucleophilic substitution reactions of monofunctional nucleophilic reagents with cyclotriphosphazenes containing 2,2-dioxybiphenyl units - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Digital Twin: A Technical Guide to the Theoretical and Computational Modeling of Hexabromocyclotriphosphazene

Abstract

Hexabromocyclotriphosphazene (HBCP), with the chemical formula (NPBr₂)₃, represents a fascinating and synthetically versatile inorganic cyclic compound. Its unique electronic structure and the reactivity of its phosphorus-bromine bonds make it a valuable precursor for a wide array of functionalized materials, ranging from fire retardants to advanced polymers and dendrimers. Understanding the fundamental molecular and electronic properties of HBCP is paramount for the rational design of novel materials with tailored characteristics. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the intricacies of HBCP. We will explore its molecular geometry, the nature of its bonding, electronic properties, and predicted reactivity, underpinned by quantum chemical calculations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this important phosphazene derivative.

Introduction: The Significance of Hexabromocyclotriphosphazene

Cyclotriphosphazenes are a class of inorganic heterocyclic compounds characterized by a six-membered ring of alternating phosphorus and nitrogen atoms. The phosphorus atoms can bear two substituents, which can be varied to a virtually limitless extent, offering a modular platform for chemical synthesis. Among the halogenated cyclotriphosphazenes, the chloro-derivative, hexachlorocyclotriphosphazene (HCCP), has been extensively studied and utilized. However, its bromo-analogue, hexabromocyclotriphosphazene (HBCP), offers distinct reactivity profiles and properties due to the different electronic and steric nature of the bromine substituents.

The P-Br bonds in HBCP are highly susceptible to nucleophilic substitution, providing a gateway to a vast library of organic and organometallic derivatives. The properties of the final materials are intrinsically linked to the nature of the bonding within the P-N ring and the influence of the exocyclic P-Br bonds. Therefore, a thorough understanding of the electronic structure and reactivity of the parent HBCP molecule is crucial for predicting and controlling the outcomes of its derivatization reactions.

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the properties of molecules like HBCP at the atomic level. These theoretical studies provide insights that are often difficult or impossible to obtain through experimental means alone. This guide will delve into the computational approaches used to model HBCP and the key findings that have shaped our understanding of this versatile molecule.

Molecular Structure and Geometry: A Computational Perspective

The three-dimensional arrangement of atoms in HBCP dictates its physical and chemical properties. While experimental techniques like X-ray crystallography can provide precise structural information for the solid state, computational methods allow for the determination of the optimized geometry in the gas phase, free from intermolecular interactions.

The Planar Phosphazene Ring

Theoretical studies employing ab initio Hartree-Fock (RHF) and Density Functional Theory (DFT) methods, such as B3LYP and B3PW91, have consistently shown that the (NP)₃ ring of hexabromocyclotriphosphazene is planar.[1] This planarity is a common feature among many symmetrically substituted cyclotriphosphazenes and is indicative of a delocalized π-system within the ring.[1] The identical P-N bond lengths calculated for (NPBr₂)₃ further support the notion of an aromatic-like character in the phosphazene ring.[1]

Key Geometric Parameters

Quantum chemical calculations provide precise values for bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.

| Parameter | RHF/6-31G | B3LYP/6-31G | B3PW91/6-31G* |

| P-N Bond Length (Å) | 1.559 | 1.587 | 1.583 |

| P-Br Bond Length (Å) | 2.180 | 2.202 | 2.197 |

| ∠N-P-N Bond Angle (°) | 118.4 | 117.8 | 117.9 |

| ∠P-N-P Bond Angle (°) | 121.6 | 122.2 | 122.1 |

| ∠Br-P-Br Bond Angle (°) | 102.1 | 102.0 | 102.0 |

| Table 1: Calculated geometric parameters for Hexabromocyclotriphosphazene using different levels of theory.[1] |

The calculated P-N bond lengths are intermediate between those of a formal P-N single bond (ca. 1.77 Å) and a P=N double bond (ca. 1.58 Å), which is a hallmark of the delocalized bonding in the phosphazene ring.[2] The choice of computational method and basis set can influence the calculated values, with DFT methods generally providing results that are in better agreement with experimental data where available.

Figure 1: Molecular structure of Hexabromocyclotriphosphazene.

The Electronic Landscape: Bonding and Reactivity Insights

The nature of the bonding in cyclophosphazenes has been a subject of considerable debate. Early models invoked the participation of phosphorus d-orbitals in π-bonding, but modern computational studies have provided a more nuanced picture.

The Nature of the P-N Bond: Beyond d-Orbital Participation

Contemporary theoretical analyses, including Natural Bond Orbital (NBO) and topological electron density analyses, have largely refuted the significant involvement of phosphorus d-orbitals in the bonding of the phosphazene ring.[2][3][4] Instead, the bonding is best described as a combination of a highly polarized σ-framework and a delocalized π-system arising from the overlap of nitrogen p-orbitals and phosphorus p-orbitals.[5]

Two key models that have gained traction are:

-

Ionic Bonding: Topological analysis of the electron density suggests a significant ionic character to the P-N bond, with a considerable positive charge on the phosphorus atoms and a negative charge on the nitrogen atoms.[2][3][4]

-

Negative Hyperconjugation: NBO analysis reveals the importance of negative hyperconjugation, which involves the donation of electron density from the nitrogen lone pairs into the antibonding σ*(P-Br) orbitals.[2][3][4][6] This interaction contributes to the partial double bond character of the P-N bonds and influences the overall stability and reactivity of the molecule.

The interplay of these two bonding models provides a more complete description of the electronic structure of HBCP and other cyclophosphazenes.[2][3]

Natural Bond Orbital (NBO) Analysis: Unveiling Donor-Acceptor Interactions

NBO analysis is a powerful computational tool that translates the complex wavefunctions obtained from quantum chemical calculations into a localized picture of chemical bonds and lone pairs. This allows for a quantitative assessment of donor-acceptor interactions within the molecule.

For HBCP, NBO analysis highlights the strong polarization of the P-N and P-Br bonds. The key interactions include:

-

n(N) → σ(P-Br):* The donation of electron density from the nitrogen lone pairs to the antibonding orbitals of the adjacent P-Br bonds is a significant stabilizing interaction.[2][4] This negative hyperconjugation weakens the P-Br bond, making it more susceptible to nucleophilic attack.

-

n(Br) → σ(P-N):* There is also a smaller but notable donation from the bromine lone pairs to the antibonding orbitals of the P-N bonds, which further contributes to the electronic delocalization.

These donor-acceptor interactions are crucial for understanding the reactivity of HBCP, as they pinpoint the sites of electron density accumulation and depletion.

Figure 2: Key NBO donor-acceptor interaction in HBCP.

Computational Methodologies: The Theoretical Toolkit

The accuracy of computational predictions for HBCP is highly dependent on the chosen theoretical methods and basis sets. This section outlines the common approaches used in the study of phosphazenes.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost.

-

Functionals: Hybrid functionals, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are widely used. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) functionals have been shown to provide reliable results for the geometries and vibrational frequencies of cyclophosphazenes.[1]

-

Basis Sets: The choice of basis set is crucial for accurately describing the electronic structure. Pople-style basis sets, such as 6-31G* and 6-31+G, are commonly employed.[1] The inclusion of polarization functions (the asterisk in 6-31G) is essential for describing the bonding in molecules containing second-row elements like phosphorus. Diffuse functions (the plus sign in 6-31+G*) are important for accurately modeling anions and systems with significant lone pair interactions.

Ab Initio Methods

While computationally more demanding, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy.

-

Hartree-Fock (HF) Theory: This is the simplest ab initio method and serves as a starting point for more sophisticated approaches. However, it neglects electron correlation, which can be significant.

-

Post-Hartree-Fock Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation and can provide highly accurate results, though at a much greater computational expense.

Protocol for Geometry Optimization and Frequency Calculation

A typical computational workflow for studying HBCP involves the following steps:

-

Input Structure Generation: A plausible initial 3D structure of HBCP is created.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms using a chosen level of theory (e.g., B3LYP/6-31G*). This yields the equilibrium geometry.

-

Frequency Calculation: At the optimized geometry, the second derivatives of the energy are calculated to obtain the vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

Property Calculations: Further calculations, such as NBO analysis, can be performed on the optimized geometry to investigate electronic properties.

Figure 3: A typical computational workflow for studying HBCP.

Vibrational Spectra: The Theoretical Fingerprint

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule. Computational methods can predict these spectra, aiding in the interpretation of experimental data and the assignment of vibrational modes.

Theoretical calculations have been used to determine the vibrational frequencies of (NPBr₂)₃.[1] These calculations can help to assign the various stretching and bending modes of the P-N, P-Br, and N-P-N bonds. The predicted spectra can be compared with experimental data to validate the computational model and provide a more complete understanding of the molecule's vibrational dynamics.

Reactivity and Potential Applications: A Computationally Guided Approach

Computational modeling can provide valuable insights into the reactivity of HBCP. By analyzing the electronic structure, one can predict the most likely sites for nucleophilic or electrophilic attack.

-

Nucleophilic Substitution at Phosphorus: The significant positive charge on the phosphorus atoms, as predicted by NBO and topological analyses, makes them highly susceptible to attack by nucleophiles. This is the fundamental reaction for the derivatization of HBCP. The weakening of the P-Br bond due to negative hyperconjugation further facilitates this process.

-

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also predict reactivity. The LUMO is typically localized on the σ*(P-Br) orbitals, indicating that these are the primary sites for nucleophilic attack.

The ability to computationally screen potential reactants and predict reaction outcomes can significantly accelerate the discovery of new materials derived from HBCP with applications in areas such as:

-

Flame Retardants: The high bromine content of HBCP and its derivatives makes them effective flame retardants.

-

Polymer Chemistry: HBCP can be used as a cross-linking agent or as a precursor for the synthesis of polyphosphazenes with unique thermal and mechanical properties.

-

Dendrimer Synthesis: The trifunctional nature of the (NP)₃ ring makes HBCP an excellent core for the construction of dendrimers with applications in drug delivery and catalysis.

Conclusion and Future Outlook

Theoretical and computational studies have provided invaluable insights into the molecular and electronic structure of hexabromocyclotriphosphazene. These studies have moved beyond simplistic bonding models to provide a more accurate and nuanced understanding of the interplay between ionic bonding and negative hyperconjugation in defining the properties of the phosphazene ring. The computational workflows and methodologies outlined in this guide serve as a robust framework for investigating HBCP and its derivatives.

Future computational work in this area will likely focus on:

-

Modeling Reaction Mechanisms: Elucidating the detailed mechanisms of nucleophilic substitution reactions on HBCP.

-

Predicting Material Properties: Using multiscale modeling techniques to predict the macroscopic properties of polymers and materials derived from HBCP.

-

In Silico Design of Novel Derivatives: Employing computational screening to design new HBCP derivatives with specific, targeted functionalities.

As computational power continues to grow and theoretical methods become more sophisticated, the in-depth understanding of molecules like hexabromocyclotriphosphazene will undoubtedly pave the way for the development of next-generation advanced materials.

References

-

Chaplin, A. B., & Harrison, J. A. (2005). Revisiting the Electronic Structure of Phosphazenes. Inorganic Chemistry, 44(23), 8475–8485. [Link]

-

Chaplin, A. B., & Harrison, J. A. (2005). Revisiting the Electronic Structure of Phosphazenes. American Chemical Society. [Link]

-

Deac, A., Al-Ajlouni, A. M., & Lattman, M. (2005). Ab initio RHF and density functional B3LYP and B3PW91 study of (NPF2)n; n=2,3,4 and (NPX2)3; X=H, Cl, Br cyclic phosphazenes. Journal of Molecular Structure: THEOCHEM, 724(1-3), 135-142. [Link]

-

Chaplin, A. B., & Harrison, J. A. (2005). Revisiting the electronic structure of phosphazenes. Infoscience. [Link]

-

Chaplin, A. B., & Harrison, J. A. (2005). Revisiting the Electronic Structure of Phosphazenes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure parameters (bond length and bond angle) of the compound. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Molecular structure of 3. Selected bond lengths [Š] and angles[5]:... Retrieved from [Link]

-

Dobes, F., & Hnyk, D. (2005). Bonding and aromaticity of cyclic phosphazenes viewed as interaction of D nh fragments. ResearchGate. [Link]

-

Das, S., Kumar, A., & Kumar, P. (2022). Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. PMC. [Link]

-

ResearchGate. (n.d.). Crystal structure of Ph3PNBr · Br2. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of 6. Selected bond lengths [Å] and bond angles... Retrieved from [Link]

-

Destro, R. (1991). Bond Lengths, and Beyond. Acta Crystallographica Section B: Structural Science, 47(5), 683-695. [Link]

-

ResearchGate. (n.d.). Molecular structure of 4. Selected bond lengths [Š] and angles[5]:... Retrieved from [Link]

-

Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. Standard Reference Data. [Link]

-

Majoral, J. P., & Caminade, A. M. (2019). AB5 Derivatives of Cyclotriphosphazene for the Synthesis of Dendrons and Their Applications. PMC. [Link]

-

NotEvans. (2017). What is the nature of the bonding in cyclotriphosphazene?. Chemistry Stack Exchange. [Link]

Sources

Solubility and reactivity of Hexabromocyclotriphosphazene in organic solvents

An In-Depth Technical Guide to the Solubility and Reactivity of Hexabromocyclotriphosphazene in Organic Solvents

Foreword

Hexabromocyclotriphosphazene, (NPBr₂)₃, stands as a pivotal yet underexplored precursor in the realm of inorganic and material chemistry. While its chlorinated analog, hexachlorocyclotriphosphazene, has been the subject of extensive research, the bromo-derivative offers a unique reactivity profile that can be advantageous for the synthesis of novel polymers, flame retardants, and functional materials. This guide is designed for researchers, chemists, and drug development professionals who seek a deeper, practical understanding of this versatile molecule. We will move beyond a simple recitation of facts to explore the causality behind its behavior, providing not just data, but a framework for rational experimental design. This document addresses the notable scarcity of quantitative solubility data by providing robust protocols for its determination, empowering researchers to generate the data critical to their work.

Core Concepts: Structure and Physicochemical Properties

Hexabromocyclotriphosphazene (HBCP) is an inorganic cyclic compound built upon a stable, six-membered ring of alternating phosphorus and nitrogen atoms. Each phosphorus atom is covalently bonded to two bromine atoms, rendering the phosphorus centers highly electrophilic.

-

Chemical Formula: N₃P₃Br₆

-

Molecular Weight: 614.4 g/mol

-

CAS Number: 13701-85-4[1]

-

Appearance: Typically a colorless or off-white crystalline solid.

The P-N ring structure is planar or near-planar, with the P-N bonds exhibiting partial double-bond character. This delocalization contributes to the ring's stability. However, the primary driver of HBCP's chemistry is the high electrophilicity of the phosphorus atoms, a direct consequence of the electron-withdrawing nature of both the ring nitrogen atoms and the exocyclic bromine atoms. This makes the molecule highly susceptible to nucleophilic attack, forming the basis of its synthetic utility.[1]

Solubility Profile in Organic Solvents

A comprehensive understanding of a reagent's solubility is the bedrock of successful process development, influencing everything from reaction kinetics to purification strategies.

Addressing the Data Gap

It is crucial to note that precise, quantitative solubility data (e.g., in g/L or mol/L) for HBCP is not widely available in peer-reviewed literature. This is a significant knowledge gap for process chemists. Therefore, this guide provides a predicted solubility profile based on the fundamental principle of "like dissolves like" and an analysis of solvents successfully employed in reactions involving the analogous hexachlorocyclotriphosphazene.[2] This information should be used as a starting point, and experimental verification is strongly recommended for any critical application.

Predicted Qualitative Solubility of HBCP

The presence of polarizable P-Br bonds and a polar P-N backbone suggests that HBCP will be best solubilized by moderately polar aprotic, ether, and halogenated solvents. Its solubility in highly polar protic solvents (like water) and nonpolar aliphatic solvents is expected to be negligible.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale and Field Insights |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | THF is a common and effective solvent for nucleophilic substitution reactions on phosphazene rings, indicating good solubility of the starting halide.[2] It provides a moderately polar, non-reactive medium. |

| Diethyl Ether | Likely Soluble | Similar to THF, used in related phosphazene chemistry, though its lower boiling point may be a consideration for reactions requiring heating.[2] | |

| Halogenated | Dichloromethane (DCM) | Likely Soluble | The polarity and chemical nature of DCM are well-suited for dissolving molecules like HBCP. It is an excellent choice for reactions at or below room temperature. |

| Chloroform | Likely Soluble | Similar to DCM, often used for characterization (e.g., NMR spectroscopy) of phosphazene derivatives, implying solubility. | |

| Aromatic | Toluene | Likely Sparingly Soluble | The nonpolar nature of toluene suggests it is a poorer solvent than THF or DCM. However, it may be useful for specific applications, such as crystallization, where lower solubility is desired. |

| Polar Aprotic | Acetonitrile (MeCN) | Likely Soluble | Acetonitrile is a polar solvent capable of dissolving the phosphazene core and is used in kinetic studies of related systems.[2] |

| N,N-Dimethylformamide (DMF) | Likely Soluble | A highly polar solvent that should readily dissolve HBCP. However, its high boiling point can complicate product isolation. Caution is advised as it can react with certain electrophiles under harsh conditions. | |

| Nonpolar Aliphatic | Hexanes, Heptane | Likely Insoluble | The nonpolar nature of aliphatic hydrocarbons makes them unsuitable for dissolving the polar HBCP ring. They are excellent choices as anti-solvents for precipitation and purification. |

| Polar Protic | Water, Methanol | Likely Insoluble | HBCP is not only insoluble in water but will also decompose via hydrolysis. Alcohols may react as nucleophiles, especially at elevated temperatures or in the presence of a base. |

Protocol 1: Experimental Determination of Equilibrium Solubility

To bridge the data gap, we present a robust, validated protocol for determining the equilibrium solubility of HBCP using the widely accepted shake-flask method.[3] This method ensures that a true equilibrium between the solid and dissolved solute is reached.

Objective: To quantitatively determine the solubility of HBCP in a selected organic solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of solid HBCP to a sealed vial (e.g., a 4 mL glass vial with a PTFE-lined cap). Scientist's Note: "Excess" is critical. You must be able to visually confirm that undissolved solid remains at the end of the experiment to ensure the solution is saturated.

-

Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker or agitator set to the target temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the controlled temperature for at least 4 hours. This allows the excess solid to sediment, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). Trustworthiness Check: This filtration step is non-negotiable. It prevents microscopic solid particles from being transferred, which would artificially inflate the measured concentration.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze its concentration using a validated analytical technique such as HPLC with UV detection or quantitative NMR.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Reactivity and Mechanistic Considerations

The chemistry of HBCP is dominated by the sequential substitution of its six bromine atoms by a vast array of nucleophiles. This process allows for the precise installation of organic side groups, transforming the inorganic core into a hybrid material with tailored properties.

The Nucleophilic Substitution Pathway

The phosphorus atoms in the HBCP ring are highly electrophilic and serve as the sites for nucleophilic attack. The bromine atoms are excellent leaving groups. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4]

Comparative Reactivity vs. HCCP: The P-Br bond is generally weaker and more polarizable than the P-Cl bond. Furthermore, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). Consequently, HBCP is expected to be more reactive than its chloro-analog, HCCP . This implies that reactions with HBCP may proceed under milder conditions (e.g., lower temperatures) or at faster rates.

Regioselectivity

When substituting the halogens on the ring, the substitution pattern can be either geminal (both halogens on the same phosphorus atom are replaced) or non-geminal (halogens on different phosphorus atoms are replaced). For many common nucleophiles, such as primary amines in solvents like THF or acetonitrile, the reaction pathway favors non-geminal substitution for the initial replacements.[2] However, this can be highly dependent on the nucleophile, solvent, and the presence of additives. For example, using a strong tertiary amine base like triethylamine can favor the formation of the geminal product in certain cases.[2]

Sources

The Ascendant Core: A Technical Guide to the Discovery and Derivatization of Hexabromocyclotriphosphazene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Hexabromocyclotriphosphazene (HBCP), the fully brominated analogue of the widely studied hexachlorocyclotriphosphazene (HCCP), represents a frontier in the development of novel therapeutic agents and advanced materials. While the chemistry of HCCP is well-established, HBCP offers a unique reactivity profile and the potential for derivatives with distinct pharmacological and physicochemical properties. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and derivatization of the HBCP core. By integrating established principles of phosphazene chemistry with specific insights into the bromo-analogue, this document serves as a foundational resource for researchers seeking to explore this promising class of compounds. We will delve into the strategic considerations for nucleophilic substitution reactions, provide detailed experimental workflows, and discuss the critical characterization techniques for novel HBCP derivatives.

Introduction: The Allure of the Phosphazene Core

Cyclotriphosphazenes are a fascinating class of inorganic heterocyclic compounds featuring a six-membered ring of alternating phosphorus and nitrogen atoms. The general structure, (NPX₂)₃, allows for the attachment of two substituents (X) to each phosphorus atom. The vast majority of research has centered on hexachlorocyclotriphosphazene (HCCP), valued for its role as a versatile scaffold in constructing a wide array of organic and organometallic derivatives.[1] These derivatives have found applications as flame retardants, fluorescent materials, liquid crystals, and, importantly, in biomedical fields as potential anti-HIV, anticancer, and anti-neurodegenerative agents.[1]

While HCCP has been the workhorse of phosphazene chemistry, its bromo-analogue, Hexabromocyclotriphosphazene (N₃P₃Br₆), offers a compelling, albeit less explored, alternative. The difference in the halogen substituent is not trivial; it is anticipated to influence the electrophilicity of the phosphorus centers and the lability of the P-Br bond, thereby altering the kinetics and thermodynamics of nucleophilic substitution reactions. This guide will illuminate the path to harnessing the unique potential of the HBCP core.

Foundational Chemistry: Synthesis and Properties of Hexabromocyclotriphosphazene

The journey into novel HBCP derivatives begins with the synthesis of the core molecule itself. While the synthesis of HCCP is commonplace, the preparation of HBCP requires specific conditions.

Synthesis of the HBCP Core

Hexabromocyclotriphosphazene is typically synthesized from the reaction of phosphorus pentabromide (PBr₅) and ammonium bromide (NH₄Br). The reaction proceeds via the formation of linear phosphazene oligomers that subsequently cyclize.

Conceptual Workflow for HBCP Synthesis:

Caption: General workflow for nucleophilic substitution on HBCP.

Experimental Protocol: Synthesis of a Hexa-substituted Amino-cyclotriphosphazene Derivative

This protocol outlines the synthesis of a fully substituted derivative using a primary amine.

-

Reaction Setup: Dissolve Hexabromocyclotriphosphazene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: In a separate flask, dissolve a 12-fold molar excess of the desired primary amine and a 6-fold molar excess of triethylamine (as an HCl scavenger) in anhydrous THF. Add this solution dropwise to the stirred HBCP solution at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and filter to remove the triethylammonium bromide salt. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be further purified by column chromatography on silica gel.

Structural Elucidation: Characterizing Novel HBCP Derivatives

The unambiguous characterization of newly synthesized HBCP derivatives is paramount to understanding their structure-activity relationships. A combination of spectroscopic techniques is typically employed. [2][3]

Key Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most informative technique for phosphazene chemistry. The chemical shift of the phosphorus nuclei provides information about the nature and number of substituents on each phosphorus atom. A single peak in the ³¹P NMR spectrum of a fully substituted derivative indicates that all phosphorus environments are equivalent. [3] * ¹H and ¹³C NMR: These spectra confirm the presence and structure of the organic substituents.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups in the molecule. The P=N stretching vibration in the phosphazene ring typically appears in the region of 1200-1300 cm⁻¹. [3]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition.

| Technique | Information Obtained |

| ³¹P NMR | Phosphorus environment, degree of substitution |

| ¹H NMR | Structure of organic side groups |

| ¹³C NMR | Carbon framework of organic side groups |

| FTIR | Presence of functional groups (e.g., P=N, N-H) |

| HRMS | Exact molecular weight and elemental formula |

Future Directions and Applications in Drug Discovery

The exploration of HBCP derivatives opens up new avenues in medicinal chemistry. The ability to introduce a wide variety of functional groups onto the phosphazene core allows for the fine-tuning of properties such as solubility, bioavailability, and target affinity. Potential applications in drug discovery include:

-

Scaffolds for Combinatorial Chemistry: The HBCP core can serve as a central scaffold for the synthesis of large libraries of compounds for high-throughput screening.

-

Targeting Specific Biological Pathways: By attaching pharmacologically active moieties, HBCP derivatives can be designed to interact with specific enzymes, receptors, or other biological targets.

-

Development of Novel Antimicrobials: The phosphazene ring itself has been shown to possess antimicrobial properties, which can be enhanced by the appropriate choice of substituents. [1]

Conclusion

Hexabromocyclotriphosphazene, while historically overshadowed by its chloro-analogue, presents a rich and largely untapped field of chemical inquiry. Its heightened reactivity and the unique properties of its derivatives make it a compelling platform for the discovery of novel molecules with potential applications in drug development and materials science. This guide has provided a foundational framework for researchers to embark on the exploration of this promising chemical entity, from its synthesis and derivatization to the critical analysis of the resulting compounds. The path to unlocking the full potential of HBCP is now open for discovery.

References

- Cyclotriphosphazene based materials: Structure, functionalization and applications. (n.d.).

- Jamain, Z., Khairuddean, M., Loh, L., Abdul Manaff, N. L., & Makmud, M. Z. H. (2021). Synthesis and Characterization of Hexasubstituted Cyclotriphosphazene Derivatives with Azo Linking Units. [Journal Name], [Volume], 126.

- Nucleophilic substitution reactions of monofunctional nucleophilic reagents with cyclotriphosphazenes containing 2,2-dioxybiphenyl units. (2014). Molecules, 19(7), 9872-9886.

- Synthesis and characterization of new spiro cyclotriphosphazene derivatives. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 365-376.

- Rahim, K. A., & Jamain, Z. (2022). Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups. Molbank, 2022(3), M1434.

- Cyclotriphosphazene-based Derivatives for Antibacterial Applications: An Update on Recent Advances. (2021). Current Organic Chemistry, 25(15), 1788-1803.

- Synthesis, reactivity and structures of spirocyclic products derived from octachlorocyclotetraphosphazene: comparison with spirocyclic cyclotriphosphazenes and linear phosphazenes. (1998). Journal of the Chemical Society, Dalton Transactions, (21), 3529-3536.

-

Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Nucleophilic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

- Wang, D., Xu, X., Qiu, Y., Wang, J., & Meng, L. (2024). Cyclotriphosphazene based materials: Structure, functionalization and applications.

- Rahim, K. A., & Jamain, Z. (2022). Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups. Molbank, 2022(3), M1434.

- Biological Activity of New Cyclophosphazene Derivatives Including Fluorenylidene-Bridged Cyclophosphazenes. (2022). Molecules, 27(19), 6529.

-

Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis and characterization of new spiro cyclotriphosphazene derivatives. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 365-376.

- Rahim, K. A., & Jamain, Z. (2022). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Molecules, 27(23), 8303.

Sources

Electronic Structure and Bonding in Hexabromocyclotriphosphazene

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the electronic structure and bonding in hexabromocyclotriphosphazene, (PNBr₂)₃. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this foundational inorganic heterocyclic system. This document moves beyond a cursory overview to explore the nuanced interplay of molecular geometry, orbital interactions, and the influence of electronegative substituents. We will dissect historical bonding models, such as the Dewar and Craig-Pople theories, and contextualize them within the modern understanding derived from high-level computational analysis and advanced spectroscopic techniques. Key experimental data from X-ray crystallography, vibrational spectroscopy (FT-IR/Raman), and Nuclear Magnetic Resonance (NMR) are integrated with theoretical insights from Density Functional Theory (DFT) to present a cohesive and self-validating picture of the molecule's properties. The guide includes structured data tables, detailed computational protocols, and explanatory diagrams to facilitate a thorough understanding of the causality behind its unique chemical nature.

Introduction: The Phosphazene Ring System

Cyclophosphazenes, with the general formula (NPR₂)n, represent a cornerstone of inorganic heterocyclic chemistry.[1] Their allure stems from a unique combination of a stable inorganic backbone and highly reactive P-X bonds (where X is typically a halogen), which allows for a vast range of chemical modifications through nucleophilic substitution.[2] The hexachloro derivative, (PNCl₂)₃, is the most common starting material for synthesizing a myriad of linear polymers, dendrimers, and small molecules with applications in biomedical research, drug delivery, and fire-retardant materials.[3][4]

The hexabromo analogue, hexabromocyclotriphosphazene ((PNBr₂)₃), while less common than its chloro counterpart, serves as a critical subject for fundamental studies. The larger, more polarizable bromine atoms significantly influence the electronic properties of the phosphazene ring, providing a valuable comparative model to its fluoro and chloro analogues. Understanding the precise nature of the P-N bond in this system has been a subject of long-standing debate and is crucial for predicting the reactivity and properties of its derivatives.[5] This guide will elucidate the current scientific consensus on its structure and bonding.

Molecular Structure and Geometry

The definitive spatial arrangement of atoms in (PNBr₂)₃ in the solid state is determined through X-ray crystallography.[6][7] These experimental studies, corroborated by computational calculations, reveal a six-membered ring of alternating phosphorus and nitrogen atoms.[8] The ring is nearly planar, possessing a slightly distorted D₃h symmetry in the solid phase due to crystal packing forces.[9][10]

The key structural feature is the uniformity of the endocyclic P-N bond lengths, which are intermediate between established values for P-N single and P=N double bonds. This equivalence suggests a significant degree of electron delocalization around the ring, a central theme in phosphazene chemistry. The exocyclic P-Br bonds are essentially single bonds.

Below is a summary of typical geometric parameters derived from experimental and computational studies.

Table 1: Representative Geometric Parameters for Hexabromocyclotriphosphazene, (PNBr₂)₃

| Parameter | Typical Experimental Value (Å or °) | Typical Computational (DFT) Value (Å or °) | Source(s) |

| P-N Bond Length | ~1.58 Å | ~1.59 Å | [8][9][10] |

| P-Br Bond Length | ~2.16 Å | ~2.17 Å | [8] |

| N-P-N Bond Angle | ~118° | ~118.5° | [9][10] |

| P-N-P Bond Angle | ~121° | ~121.5° | [9][10] |

The planarity of the ring and the specific bond angles are critical factors that influence the nature of orbital overlap and the overall electronic structure.

Caption: Molecular Structure of Hexabromocyclotriphosphazene.

The Nature of Bonding in the Phosphazene Ring

The description of bonding in cyclophosphazenes has evolved significantly. Early models invoked the participation of phosphorus 3d-orbitals to explain the delocalized π-system, but this view is now considered outdated.[8][11] Modern quantum chemical calculations provide a more nuanced and accurate picture.[5][12]

The bonding is best described as a combination of two primary components:

-

Polar Covalent σ-Framework: A strong backbone of σ-bonds is formed from the overlap of sp²-hybridized nitrogen orbitals and sp³-hybridized phosphorus orbitals. These P-N bonds are highly polar due to the significant difference in electronegativity between phosphorus and nitrogen, leading to a substantial ionic character.[12]

-

A Complex π-System: The nature of the π-bonding is the most debated aspect. The two prevailing and complementary models are:

-

The Dewar "Island" Model (Negative Hyperconjugation): This model posits that the primary interaction involves the donation of electron density from the nitrogen lone pair (a pz orbital) into antibonding σ* orbitals of the adjacent P-Br bonds (p(N) → σ*(P-Br)).[11][12] This creates localized three-center "islands" of π-character rather than a fully delocalized ring current like in benzene. This model successfully explains many properties, including the molecule's lack of significant UV absorbance.[11]

-

Ionic Bonding Contribution: A significant portion of the bonding character is simply ionic, arising from the charge separation between the more electropositive phosphorus and the electronegative nitrogen (Pᵟ⁺-Nᵟ⁻).[8][12] This ionic attraction contributes significantly to the shortening of the P-N bonds and the overall stability of the ring.

-

Therefore, the modern consensus describes the P-N bond not as a classical double bond, but as a highly polar single bond fortified by contributions from both negative hyperconjugation and strong ionic forces.[12]

Caption: Evolution of Bonding Models for Cyclophosphazenes.

Spectroscopic Characterization and Electronic Properties

Spectroscopic techniques provide the experimental validation for the proposed bonding models.[13][14]

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectra of (PNBr₂)₃ are characterized by several strong absorptions that are diagnostic of the phosphazene ring.[9][10] The most intense and characteristic band is the asymmetric P-N-P stretching mode, which appears at a high frequency, indicative of a strong bond with partial double-bond character.

Table 2: Key Vibrational Frequencies for Hexabromocyclotriphosphazene, (PNBr₂)₃

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Source(s) |

| Asymmetric P-N-P Stretch | ~1200 - 1250 cm⁻¹ | FT-IR | [5] |

| Symmetric P-N-P Stretch | ~700 - 750 cm⁻¹ | Raman | [9][10] |

| P-Br₂ Asymmetric Stretch | ~450 - 500 cm⁻¹ | FT-IR, Raman | [9] |

| Ring Deformation Modes | ~300 - 400 cm⁻¹ | Raman | [10] |

The presence and position of these bands are in excellent agreement with frequencies predicted by DFT calculations based on the D₃h symmetry model.[9]

NMR Spectroscopy (³¹P and ¹⁴N)

³¹P NMR spectroscopy is an exceptionally powerful tool for characterizing phosphazenes.[15] For the symmetric (PNBr₂)₃ molecule, the ³¹P NMR spectrum exhibits a single sharp resonance, confirming the magnetic equivalence of all three phosphorus atoms.[16] This is consistent with the molecule's high symmetry. The chemical shift provides information about the electronic environment of the phosphorus nucleus. Computational methods, such as the GIAO technique, can predict these chemical shifts with high accuracy.[9][10]

Electronic Properties and Frontier Orbitals

DFT calculations are used to determine the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9] For (PNBr₂)₃, the HOMO is typically composed of lone pair orbitals on the nitrogen and bromine atoms, while the LUMO is primarily centered on the antibonding σ(P-N) and σ(P-Br) orbitals. The energy gap between the HOMO and LUMO is relatively large, which is consistent with the compound's stability and lack of color.

Computational Methodologies: A Self-Validating System

Computational chemistry, particularly DFT, provides the theoretical framework that unites structural and spectroscopic data.[17] A typical workflow serves as a self-validating system: an initial hypothesis about the molecular structure is used to simulate spectroscopic properties, which are then compared against experimental results to refine the model.

Protocol: DFT-Based Structural and Electronic Analysis

This protocol outlines a generalized workflow for analyzing (PNBr₂)₃ using DFT.

-

Step 1: Initial Structure Generation

-

Construct an initial 3D model of (PNBr₂)₃, typically assuming a planar D₃h symmetry.

-

-

Step 2: Geometry Optimization

-

Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d)).[9] The causality here is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The calculation iteratively adjusts atomic positions to minimize the total electronic energy.

-

-

Step 3: Frequency Calculation

-

Perform a vibrational frequency calculation on the optimized geometry. This serves two purposes:

-

Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction: The calculated vibrational frequencies and their corresponding IR/Raman intensities can be directly compared to experimental spectra for validation.[10]

-

-

-

Step 4: Electronic Property Calculation

-

Using the validated geometry, perform a single-point energy calculation to determine electronic properties. This includes:

-

-

Step 5: Data Analysis and Comparison

-

Compare the computed data (bond lengths, angles, vibrational frequencies, NMR shifts) with experimental values from X-ray, FT-IR/Raman, and NMR studies to validate the computational model.

-

Caption: DFT Computational Workflow for (PNBr₂)₃ Analysis.

Conclusion

The electronic structure of hexabromocyclotriphosphazene is a sophisticated interplay of geometry, electronegativity, and orbital interactions. The nearly planar, symmetric (D₃h) ring is held together by a framework of highly polar P-N σ-bonds. The traditional view of extensive d-orbital-based π-delocalization has been superseded by a more accurate model. This modern understanding emphasizes significant ionic character in the P-N bonds, complemented by stabilizing negative hyperconjugative interactions between nitrogen lone pairs and exocyclic P-Br antibonding orbitals. This "polar bond plus hyperconjugation" model is strongly supported by a confluence of evidence from X-ray crystallography, vibrational and NMR spectroscopy, and high-level computational studies, providing a robust and predictive foundation for future research in phosphazene chemistry.

References

-

A Computational Procedure for Atomistic Modelling of Polyphosphazenes towards Better Capturing Molecular-Level Structuring and Thermo-Mechanical Properties. (2022). PubMed Central. [Link]

-

Computational Study of Intramolecular Heterocyclic Ring Formation with Cyclic Phosphazenes. (2015). ResearchGate. [Link]

-

Cyclo- and Polyphosphazenes for Biomedical Applications. (n.d.). PubMed Central. [Link]

-

Phosphazenes. (2017). Royal Society of Chemistry. [Link]

-

Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. (n.d.). ACS Omega. [Link]

-

DFT Calculations on the Interactions of Phospazenes with Transition Metals. (n.d.). Massey University Research Online. [Link]

-

Synthesis and characterization of (S)-BINOL-modified cyclotriphosphazene tetradentate ligands. (2016). Semantic Scholar. [Link]

-

Analysis of UV and vibrational spectra (FT-IR and FT-Raman) of hexachlorocyclotriphosphazene based on normal coordinate analysis, MP2 and DFT calculations. (2013). PubMed. [Link]

-

Spiro-cyclotriphosphazene with three functional end groups: synthesis and structural characterization of new polycyclotriphosphazenes. (n.d.). SciSpace. [Link]

-

Synthesis and Characterization of Hexasubstituted Cyclotriphosphazene Derivatives with Azo Linking Units. (2021). ResearchGate. [Link]

-

Revisiting the electronic structure of phosphazenes. (n.d.). Infoscience - EPFL. [Link]

-

Analysis of UV and vibrational spectra (FT-IR and FT-Raman) of hexachlorocyclotriphosphazene based on normal coordinate analysis, MP2 and DFT calculations. (2013). Sultan Qaboos University. [Link]

-

Analysis and calculation of the 31P and 19F NMR spectra of hexafluorocyclotriphosphazene. (2005). Europe PMC. [Link]

-

Synthesis and NMR spectroscopy of 1,3,3,5,5-pentaalkoxy-1-chlorocyclotriphosphazenes. (2017). ResearchGate. [Link]

-

1H NMR spectrum of the compound 4. (n.d.). ResearchGate. [Link]

-

Revisiting the Electronic Structure of Phosphazenes. (2011). ResearchGate. [Link]

-

31P MAS NMR Spectroscopy of Hexachlorocyclotriphosphazene at Different Stages During Thermal Ring-Opening Polymerization. (2017). ResearchGate. [Link]

-

Correlation Between C–H∙∙∙Br and N–H∙∙∙Br Hydrogen Bond Formation in Perovskite CH3NH3PbBr3: A Study Based on Statistical Analysis. (n.d.). MDPI. [Link]

-

Synthesis and Characterization of Azo-Based Cyclotriphosphazene Compounds: Liquid Crystalline and Dielectric Properties. (2024). MDPI. [Link]

-

The electronic structure of planar phosphazene rings. (2004). ResearchGate. [Link]

-

Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites. (n.d.). MDPI. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

Vibrational Spectroscopy - 6B|| Diatomic Vibrating Rotator || O P Q R S Branches. (2018). YouTube. [Link]

-

(PDF) Spiro-cyclotriphosphazene with three functional end groups: synthesis and structure characterization of new polycyclotriphosphazenes with Schiff-base groups. (2021). ResearchGate. [Link]

-

What Is Vibrational Spectroscopy? - Chemistry For Everyone. (2024). YouTube. [Link]

-

Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. (n.d.). MDPI. [Link]

-

Understanding x-ray crystallography structures. (2021). YouTube. [Link]

-

X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2017). OUCI. [Link]

-

Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). MDPI. [Link]

-

PNBr2 molar mass. (n.d.). Mol-Instincts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclo- and Polyphosphazenes for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 8. Revisiting the electronic structure of phosphazenes [infoscience.epfl.ch]

- 9. Analysis of UV and vibrational spectra (FT-IR and FT-Raman) of hexachlorocyclotriphosphazene based on normal coordinate analysis, MP2 and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. mro.massey.ac.nz [mro.massey.ac.nz]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. A Computational Procedure for Atomistic Modelling of Polyphosphazenes towards Better Capturing Molecular-Level Structuring and Thermo-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Hexabromocyclotriphosphazene in Polymer Chemistry: A Detailed Guide for Researchers

Introduction to Hexabromocyclotriphosphazene

Hexabromocyclotriphosphazene, with the chemical formula (NPBr₂)₃, is a cyclic inorganic compound composed of a six-membered ring of alternating phosphorus and nitrogen atoms, with two bromine atoms attached to each phosphorus atom. This molecule serves as a versatile building block and functional additive in polymer chemistry, primarily owing to its high bromine and phosphorus content, inherent thermal stability, and the reactivity of its P-Br bonds.[1][2] Its applications are diverse, ranging from imparting flame retardancy to polymers to serving as a precursor for the synthesis of novel inorganic-organic hybrid polymers with tailored properties. This guide provides an in-depth exploration of the key applications of hexabromocyclotriphosphazene, complete with detailed protocols and mechanistic insights for researchers in polymer science, materials chemistry, and drug development.

PART 1: Hexabromocyclotriphosphazene as a Flame Retardant

One of the most significant applications of hexabromocyclotriphosphazene is as a flame retardant for a variety of polymeric materials.[3] Its effectiveness stems from the synergistic action of phosphorus and bromine, which can interrupt the combustion cycle in both the gas and condensed phases.

Mechanism of Flame Retardancy

The flame-retardant action of hexabromocyclotriphosphazene is multifaceted:

-

Gas Phase Inhibition: Upon heating, the P-Br bonds can cleave, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals in the flame, which are the primary drivers of the combustion chain reaction. This "radical trapping" mechanism reduces the flame's intensity and propagation.

-

Condensed Phase Charring: The phosphazene ring itself contributes to the formation of a thermally stable, insulating char layer on the polymer surface. This char layer acts as a physical barrier, limiting the evolution of flammable volatile compounds from the decomposing polymer and restricting the flow of heat to the underlying material.[4] The phosphorus content promotes this charring process through dehydration and crosslinking reactions within the polymer matrix.

Caption: Flame retardant mechanism of hexabromocyclotriphosphazene.

Application Note: Flame Retardant for Epoxy Resins

Hexabromocyclotriphosphazene can be incorporated into epoxy resin formulations to enhance their fire resistance. It can be used as an additive or reacted into the polymer backbone.

Protocol 1: Additive Flame Retardant in an Epoxy Resin System

This protocol describes the preparation of a flame-retardant epoxy resin composite using hexabromocyclotriphosphazene as an additive.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

-

4,4'-Diaminodiphenylmethane (DDM) curing agent

-

Hexabromocyclotriphosphazene ((NPBr₂)₃)

-

Mechanical stirrer with heating mantle

-

Vacuum oven

-

Molds for sample preparation

Procedure:

-

Pre-dry the hexabromocyclotriphosphazene in a vacuum oven at 80°C for 4 hours to remove any moisture.

-

In a three-necked flask equipped with a mechanical stirrer, heat the DGEBA epoxy resin to 120°C.

-

Gradually add the desired amount of hexabromocyclotriphosphazene (e.g., 5-15 wt%) to the molten epoxy resin while stirring until a homogeneous mixture is obtained.

-

Cool the mixture to 100°C and add the stoichiometric amount of DDM curing agent. Continue stirring for another 10-15 minutes until the curing agent is completely dissolved.

-

Degas the mixture in a vacuum oven at 110°C for 20 minutes to remove any entrapped air bubbles.

-

Pour the bubble-free mixture into preheated molds.

-

Cure the samples in an air-circulating oven using a suitable curing cycle, for example, 130°C for 2 hours followed by a post-cure at 180°C for 2 hours.[5]

-

Allow the samples to cool slowly to room temperature before demolding.

Application Note: Flame Retardant for Polycarbonate

Hexabromocyclotriphosphazene can be melt-blended with polycarbonate to produce flame-retardant thermoplastic composites.

Protocol 2: Melt Blending of Hexabromocyclotriphosphazene with Polycarbonate

This protocol details the preparation of flame-retardant polycarbonate composites via melt extrusion.

Materials:

-

Polycarbonate (PC) pellets

-

Hexabromocyclotriphosphazene ((NPBr₂)₃) powder

-

Twin-screw extruder

-

Injection molding machine or compression molder

-

Vacuum oven

Procedure:

-

Dry the polycarbonate pellets and hexabromocyclotriphosphazene powder in a vacuum oven at 100-120°C for at least 4 hours.

-

Pre-mix the dried PC pellets and (NPBr₂)₃ powder at the desired weight ratio (e.g., 1-5 wt% of (NPBr₂)₃).

-

Feed the pre-mixed blend into the hopper of a twin-screw extruder.

-

Melt blend the materials at a temperature profile suitable for polycarbonate, typically ranging from 240°C to 280°C from the feeding zone to the die.

-

Extrude the molten blend through a strand die and cool the strands in a water bath.

-

Pelletize the cooled strands.

-

Dry the flame-retardant PC pellets at 120°C for 4 hours before further processing.

-

Use an injection molding machine or compression molder to prepare test specimens from the dried pellets according to standard testing protocols (e.g., ASTM D638 for tensile properties, ASTM D256 for Izod impact).

Data on Flame Retardancy and Thermal Properties

The following table summarizes typical data for the flame retardancy and thermal properties of polymers modified with phosphazene-based flame retardants.

| Polymer Matrix | Additive (wt%) | LOI (%) | UL-94 Rating | Td5% (°C) | Char Yield @ 700°C (%) |

| Epoxy Resin | 0 | 22.5 | - | 350 | 15.2 |

| Epoxy Resin | 10% (NPBr₂)₃ analogue | 30.1 | V-0 | 335 | 25.8 |

| Polycarbonate | 0 | 25.0 | V-2 | 480 | 20.1 |

| Polycarbonate | 3% (NPBr₂)₃ derivative | 28.4 | V-0 | 470 | 28.5 |

Note: Data is illustrative and based on typical values found in the literature for similar phosphazene flame retardants. Actual values will vary depending on the specific formulation and processing conditions.

PART 2: Monomer for Polyphosphazene Synthesis

Hexabromocyclotriphosphazene is a key starting material for the synthesis of poly(dibromophosphazene), [(NPBr₂)n], a reactive polymer intermediate. This is typically achieved through thermal ring-opening polymerization (ROP). The resulting poly(dibromophosphazene) is a highly reactive platform for the synthesis of a vast array of inorganic-organic hybrid polymers via nucleophilic substitution reactions.[1][2]

Caption: Synthesis of functionalized polyphosphazenes.

Protocol 3: Thermal Ring-Opening Polymerization of Hexabromocyclotriphosphazene

This protocol describes the bulk polymerization of hexabromocyclotriphosphazene to form poly(dibromophosphazene). Note: This procedure is based on the well-established methods for the chloro-analogue, hexachlorocyclotriphosphazene, and may require optimization.[6]

Materials:

-

Hexabromocyclotriphosphazene ((NPBr₂)₃), purified by sublimation

-

High-vacuum manifold

-

Pyrex or quartz polymerization tube

-

Tube furnace with temperature controller

-

Inert, high-boiling solvent (e.g., 1,2-dichlorobenzene) for solution polymerization (optional)

Procedure:

-

Place the purified hexabromocyclotriphosphazene into a clean, dry polymerization tube.

-

Connect the tube to a high-vacuum manifold and evacuate to a pressure of <10⁻² torr.

-

Seal the tube under vacuum using a high-temperature torch.

-

Place the sealed tube in a tube furnace and heat to the desired polymerization temperature, typically in the range of 220-250°C. The optimal temperature and time should be determined experimentally.

-

Hold the temperature for a predetermined time (e.g., 24-72 hours). The viscosity of the melt will increase significantly as polymerization proceeds.

-

After the polymerization period, cool the tube to room temperature.

-